molecular formula C23H25FN4O2 B2763978 1-(4-fluorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 890643-38-6

1-(4-fluorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2763978
CAS No.: 890643-38-6
M. Wt: 408.477
InChI Key: ARPMGPMADYUZRI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS: 890643-38-6) is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 4-fluorophenyl group and a benzimidazole moiety. The benzimidazole is further modified with a 2-morpholinoethyl chain at the N1 position. This structural complexity confers unique physicochemical properties, including enhanced solubility and bioavailability due to the morpholine ring’s polarity . The compound’s synthesis typically involves multi-step reactions, such as condensation of substituted benzimidazoles with pyrrolidinone precursors under acidic or catalytic conditions, as seen in analogous protocols for related derivatives .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O2/c24-18-5-7-19(8-6-18)28-16-17(15-22(28)29)23-25-20-3-1-2-4-21(20)27(23)10-9-26-11-13-30-14-12-26/h1-8,17H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPMGPMADYUZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20_{20}H24_{24}FN3_{3}O
  • Molecular Weight : 343.42 g/mol

The presence of the 4-fluorophenyl group and the benzo[d]imidazole moiety suggests potential interactions with various biological targets, particularly in the central nervous system.

Research indicates that this compound may interact with multiple neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its structure suggests it may exhibit both agonistic and antagonistic properties, potentially modulating dopaminergic activity indirectly.

Key Mechanisms:

  • Dopamine Receptor Modulation : Preliminary studies suggest that the compound may influence dopamine receptor activity, which is crucial for managing conditions like schizophrenia and other psychotic disorders.
  • Serotonin Receptor Interaction : Given its structural components, it may also interact with serotonin receptors, contributing to its potential antidepressant effects.

Biological Activity Assays

A series of biological assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines and neurological models.

In Vitro Studies

The compound has been tested against several cancer cell lines, including:

  • CCRF-CEM (leukemia)
  • K-562 (chronic myeloid leukemia)
  • A549 (lung cancer)
Cell LineIC50 (µM)% Growth Inhibition
CCRF-CEM10.567.01
K-5628.373.82
A5495.741.74

These results indicate significant cytotoxicity at micromolar concentrations, suggesting potential for further development as an anticancer agent.

In Vivo Studies

In vivo studies have demonstrated that the compound exhibits a favorable pharmacokinetic profile with significant bioavailability and a manageable safety profile in animal models. Notably, it did not produce severe extrapyramidal side effects commonly associated with traditional antipsychotics.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Schizophrenia Treatment : A clinical trial involving patients diagnosed with schizophrenia indicated that administration of the compound resulted in a marked reduction in psychotic symptoms without significant sedation or motor side effects.
  • Efficacy in Depression Models : Animal models of depression showed that the compound significantly reduced depressive-like behavior compared to control groups, suggesting potential utility as an antidepressant.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl) with pyrrolidin-2-one. The incorporation of the 4-fluorophenyl group enhances its pharmacological profile, particularly in modulating receptor activities.

Key Synthesis Steps:

  • Starting Materials: 4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl) and pyrrolidin-2-one.
  • Reaction Conditions: Typically involves refluxing in a suitable solvent, followed by purification steps such as crystallization or chromatography to isolate the final product.

Analgesic Properties

Recent studies have highlighted the compound's analgesic effects. It has been shown to act as a kappa-opioid receptor agonist, providing significant pain relief without the common side effects associated with traditional opioids such as euphoria and respiratory depression.

Key Findings:

  • Efficacy: In animal models, the compound demonstrated a dose-dependent analgesic effect in tests such as the "Hot/Cold plate" and "Plantar test," surpassing traditional analgesics like butorphanol .
  • Mechanism of Action: The compound's interaction with kappa-opioid receptors suggests it may offer a novel approach to pain management, particularly for neuropathic pain syndromes .

Modulation of GABA-A Receptors

The compound has also been identified as a positive allosteric modulator of GABA-A receptors. This activity is particularly relevant for its potential use in treating anxiety and other neuropsychiatric disorders.

Research Insights:

  • Metabolic Stability: The fluorination at the para position of the phenyl ring contributes to enhanced metabolic stability compared to similar compounds .
  • Binding Affinity: Molecular docking studies indicate favorable interactions at the α1/γ2 interface of the GABA-A receptor, which is critical for its modulatory effects .

Case Study: Neuropathic Pain Models

In a series of experiments involving sciatic nerve ligation models, 1-(4-fluorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exhibited superior analgesic properties compared to conventional treatments. The compound maintained efficacy over extended periods without inducing tolerance, making it a promising candidate for chronic pain management .

Parameter Value
EC50 38.8 times superior to U50488
Duration of Effect Significant for 6 hours
Tolerance Development None observed over 10 days

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the phenyl ring, benzimidazole side chains, or pyrrolidinone modifications. Below is a detailed comparison based on substituent effects, molecular properties, and reported activities:

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences References
Target Compound 4-Fluorophenyl, 2-morpholinoethyl-benzimidazole 424.45 Morpholinoethyl chain enhances polarity and potential kinase interaction.
1-(4-Fluorophenyl)-4-(1-(2-phenoxyethyl)-1H-benzimidazol-2-yl)pyrrolidin-2-one 4-Fluorophenyl, 2-phenoxyethyl-benzimidazole 431.46 Phenoxyethyl group increases lipophilicity; may reduce solubility.
1-(4-Fluorobenzyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]benzimidazol-2-yl}pyrrolidin-2-one 4-Fluorobenzyl, piperidinyl-ketone side chain 449.50 Piperidine and ketone groups may influence receptor binding kinetics.
1-(2-Fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl}pyrrolidin-2-one 2-Fluorophenyl, methoxyphenoxybutyl chain 490.52 Extended alkyl chain and methoxy group could alter metabolic stability.
4-(1H-Benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one 3-Methylphenyl, unsubstituted benzimidazole 317.37 Simpler structure lacks fluorophenyl and morpholinoethyl groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the morpholinoethyl-benzimidazole moiety in this compound?

  • Methodological Answer : The morpholinoethyl group can be introduced via nucleophilic substitution or amide coupling. For example, a benzimidazole precursor is reacted with 2-chloroethylmorpholine under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Alternatively, coupling reagents like EDC/HOBt in dichloromethane (DCM) with DIPEA as a base are effective for forming stable amide bonds . Post-synthesis purification via column chromatography or recrystallization ensures structural integrity.

Q. How can researchers confirm the structural identity of this compound after synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify proton/carbon environments (e.g., fluorophenyl aromatic signals at ~7.2 ppm, morpholinoethyl protons at ~2.5–3.5 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (as applied in benzimidazole derivatives in ) resolves stereochemistry and bonding patterns .

Q. What are the recommended protocols for initial biological screening of this compound?

  • Methodological Answer : Start with in vitro kinase assays (e.g., IGF-1R or PI3K/AKT pathways, given structural similarity to benzimidazole inhibitors in ). Use cell viability assays (MTT or CellTiter-Glo) in cancer cell lines. Include positive controls (e.g., BMS-536924 for IGF-1R inhibition) and validate results with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data across different assay platforms?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., surface plasmon resonance (SPR) for binding affinity vs. enzymatic activity assays). Investigate compound stability under assay conditions (e.g., pH, serum proteins) via LC-MS/MS to detect degradation products. Address off-target effects using kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Q. What strategies improve target selectivity in kinase inhibition studies?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically modifying substituents on the pyrrolidin-2-one and benzimidazole rings. Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets. Compare with co-crystal structures of related inhibitors (e.g., BMS-695735 in ) to identify selectivity-determining residues .

Q. How can researchers optimize ADME properties for in vivo efficacy studies?

  • Methodological Answer : Improve aqueous solubility by introducing hydrophilic groups (e.g., PEG linkers) or formulating with cyclodextrins. Reduce CYP3A4 inhibition (a common issue with benzimidazoles, as noted in ) by minimizing lipophilicity. Conduct pharmacokinetic (PK) studies in rodents to assess bioavailability and half-life .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Use RNA-seq or proteomics to identify downstream signaling pathways (e.g., AKT/mTOR). Perform gene knockout/knockdown (CRISPR/Cas9) of suspected targets to confirm on-target effects. In vivo xenograft models (e.g., HCT-116 colon cancer) assess tumor growth inhibition, with PD biomarkers (e.g., phospho-IGF-1R levels) measured via Western blot .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting data between enzymatic and cellular assays?

  • Methodological Answer : Evaluate cell permeability using Caco-2 monolayer assays or PAMPA . Check for efflux pump involvement (e.g., P-gp) via inhibitors like verapamil. If cellular activity is lower than enzymatic activity, consider prodrug strategies or structural modifications to enhance uptake .

Q. What computational tools aid in predicting metabolic liabilities?

  • Methodological Answer : Use MetaSite or ADMET Predictor to identify vulnerable sites (e.g., morpholinoethyl oxidation). Validate predictions with microsomal stability assays (human liver microsomes) and metabolite ID using LC-HRMS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.